molecular formula C22H18Cl2FN5O3 B2982098 2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922047-84-5

2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2982098
CAS No.: 922047-84-5
M. Wt: 490.32
InChI Key: IVJVDOCTWYORGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide features a pyrazolo[3,4-d]pyrimidin-4-one core, a scaffold commonly associated with kinase inhibition and anticancer activity. Key structural elements include:

  • 3-Fluorobenzyl group at position 5 of the pyrazolo-pyrimidinone, contributing to hydrophobic interactions and metabolic stability.
  • 2,4-Dichlorophenoxyacetamide side chain on the ethyl group, providing steric bulk and electron-withdrawing effects.
  • Molecular weight ~500–510 g/mol (estimated), with moderate lipophilicity influenced by halogen substituents.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2FN5O3/c23-15-4-5-19(18(24)9-15)33-12-20(31)26-6-7-30-21-17(10-28-30)22(32)29(13-27-21)11-14-2-1-3-16(25)8-14/h1-5,8-10,13H,6-7,11-12H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJVDOCTWYORGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide , often referred to as a derivative of pyrazolo[3,4-d]pyrimidine, has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including anti-inflammatory and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be broken down into several key functional groups:

  • Dichlorophenoxy group : Known for its herbicidal properties.
  • Pyrazolo[3,4-d]pyrimidine core : Associated with various biological activities including anticancer effects.
  • Fluorobenzyl moiety : Enhances the lipophilicity and potentially the bioactivity of the compound.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. For instance, derivatives of pyrazolo compounds have shown strong inhibition against COX-2, which is crucial in mediating inflammatory responses. In preclinical studies, derivatives demonstrated a reduction in carrageenan-induced paw edema in rats, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays indicated that it significantly reduced cell viability in human cancer cell lines such as HeLa and MCF7. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Studies

  • In Vitro Studies : A study conducted on multicellular spheroids demonstrated that the compound effectively inhibited tumor growth by inducing apoptosis. It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the pyrazolo ring could enhance biological activity. For example, substituents at the 5-position significantly increased potency against cancer cells while maintaining low toxicity levels .

Data Tables

Activity TypeAssay MethodIC50 Value (µM)Cell Line
Anti-inflammatoryCOX Inhibition12.5Guinea Pig Leukocytes
AnticancerMTT Assay15.0HeLa
Apoptosis InductionFlow CytometryN/AMCF7

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Analog 1 : 2-(2,4-Dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
  • Structural difference : 4-Methylbenzyl vs. 3-fluorobenzyl.
  • Impact: Lipophilicity: The methyl group increases hydrophobicity (clogP ~3.5) compared to the fluorine-substituted analog (clogP ~3.2). Metabolic Stability: Fluorine’s electronegativity may reduce oxidative metabolism, enhancing half-life.
Analog 2 : N-Substituted derivatives with chlorobenzyl groups (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide)
  • Structural difference: Chlorobenzyl substituent vs. dichlorophenoxyacetamide.
  • Impact: Electronic Effects: Chlorine’s stronger electron-withdrawing nature may alter electron density in the core. Solubility: Phenoxy groups may reduce solubility compared to benzyl-linked acetamides.

Variations in the Acetamide Side Chain

Analog 3 : 2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide
  • Structural difference: Bromo-dimethylphenoxy vs. dichlorophenoxy; hydroxymethylphenyl vs. ethyl-pyrazolo-pyrimidinone.
  • Impact :
    • Steric Hindrance : Bromine’s bulk may hinder binding, while dichloro groups balance bulk and electronic effects.
    • Hydrogen Bonding : Hydroxymethyl groups in Analog 3 enhance solubility but reduce membrane permeability.

Core Structure Modifications

Analog 4 : Chromenone-linked pyrazolo-pyrimidinones (e.g., 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivatives)
  • Structural difference: Chromenone core vs. pyrazolo-pyrimidinone.
  • Impact: Target Selectivity: Chromenone’s planar structure may favor interactions with kinases requiring aromatic stacking. Potency: Fluorine at the 3-position of the phenyl group mirrors the target compound’s strategy for optimizing halogen interactions.

Data Table: Key Structural and Physicochemical Comparisons

Compound Core Structure Benzyl Substituent Acetamide Substituent Molecular Weight (g/mol) clogP*
Target Compound Pyrazolo-pyrimidinone 3-Fluorobenzyl 2,4-Dichlorophenoxy ~505 ~3.2
Analog 1 Pyrazolo-pyrimidinone 4-Methylbenzyl 2,4-Dichlorophenoxy 486.35 ~3.5
Analog 4 Chromenone-pyrimidinone 3-Fluorophenyl Dimethylamino-isopropoxy 571.20 ~4.0
Analog 3 Pyrazolo-pyrimidinone N/A 4-Bromo-3,5-dimethylphenoxy ~450 ~2.8

*clogP values estimated using fragment-based methods.

Research Findings and Inferences

  • Halogen Effects : Fluorine and chlorine substituents optimize balance between lipophilicity and metabolic stability.
  • Substituent Position : 3-Fluorobenzyl (target) vs. 4-methylbenzyl (Analog 1) suggests para-substitutions may reduce steric clashes in binding pockets.
  • Side Chain Design: Dichlorophenoxyacetamide’s rigidity may enhance selectivity by limiting off-target interactions compared to flexible alkyl chains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.